molecular formula C21H12F3N3OS2 B290020 5-(4-methylphenyl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

5-(4-methylphenyl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B290020
M. Wt: 443.5 g/mol
InChI Key: SDHCDMHMCRJBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Thienyl and Methylphenyl Groups: These groups can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl and methylphenyl boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of structural features, including the trifluoromethyl, thienyl, and methylphenyl groups

Properties

Molecular Formula

C21H12F3N3OS2

Molecular Weight

443.5 g/mol

IUPAC Name

5-(4-methylphenyl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C21H12F3N3OS2/c1-11-4-6-12(7-5-11)27-10-25-17-16-13(21(22,23)24)9-14(15-3-2-8-29-15)26-19(16)30-18(17)20(27)28/h2-10H,1H3

InChI Key

SDHCDMHMCRJBQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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